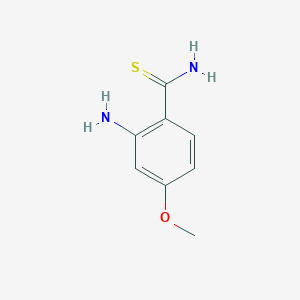
6,6',6''-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid is a complex organic compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic formation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid typically involves multiple steps, including the formation of the triazacyclooctadecane ring and subsequent functionalization with picolinic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
科学研究应用
6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions, enzymes, and other biomolecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,7,13-Trioxa-4,10,16-triazacyclooctadecane: A related compound with a similar cyclic structure but lacking the picolinic acid groups.
3,9,15-Tribenzyl-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone: Another compound with a similar triazacyclooctadecane core but different functional groups.
Uniqueness
6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid is unique due to its specific combination of triazacyclooctadecane and picolinic acid groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
属性
分子式 |
C33H42N6O9 |
|---|---|
分子量 |
666.7 g/mol |
IUPAC 名称 |
6-[[10,16-bis[(6-carboxypyridin-2-yl)methyl]-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C33H42N6O9/c40-31(41)28-7-1-4-25(34-28)22-37-10-16-46-18-12-38(23-26-5-2-8-29(35-26)32(42)43)14-20-48-21-15-39(13-19-47-17-11-37)24-27-6-3-9-30(36-27)33(44)45/h1-9H,10-24H2,(H,40,41)(H,42,43)(H,44,45) |
InChI 键 |
UJOHRIDFAFZBHB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN(CCOCCN(CCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC=C3)C(=O)O)CC4=NC(=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)

![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)






![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)



